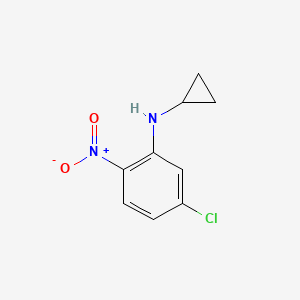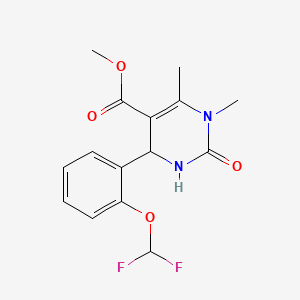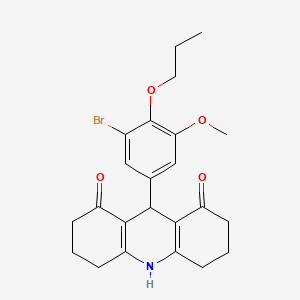![molecular formula C22H12N2O7 B3999041 2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B3999041.png)
2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid
Overview
Description
2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an anthracene core with two ketone groups at the 9 and 10 positions, a carbamoyl group at the 2 position, and a nitrobenzoic acid moiety at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid typically involves multiple steps, starting from readily available anthraquinone derivatives. One common method involves the nitration of anthraquinone to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves the formation of the benzoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(9,10-Dioxoanthracen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a nitrobenzoic acid.
2-[(9,10-Dioxoanthracen-2-yl)acetonitrile: Contains an acetonitrile group instead of a carbamoyl group.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Features a benzamide group instead of a carbamoyl group.
Uniqueness
2-[(9,10-Dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrobenzoic acid and carbamoyl groups allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[(9,10-dioxoanthracen-2-yl)carbamoyl]-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O7/c25-19-12-4-1-2-5-13(12)20(26)16-10-11(8-9-14(16)19)23-21(27)15-6-3-7-17(24(30)31)18(15)22(28)29/h1-10H,(H,23,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQIHYLDWUFZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3998959.png)

![N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3998969.png)
![(3aR,6aR)-N-[(3-ethylimidazol-4-yl)methyl]-5-pyrimidin-2-yl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B3998977.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(2-methylphenyl)thiourea](/img/structure/B3998979.png)

![5-{[3-NITRO-4-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3998988.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3999011.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate](/img/structure/B3999020.png)
![{(2S,4R)-4-(dimethylamino)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B3999023.png)



![3-(4-Methylphenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3999053.png)
